molecular formula C15H18F3N3S B457677 N-(prop-2-en-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

N-(prop-2-en-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B457677
M. Wt: 329.4g/mol
InChI Key: DJBARJXKFZWMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(prop-2-en-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide typically involves the reaction of 4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide with allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(prop-2-en-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an analgesic and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with receptors or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
  • N-allyl-4-[3,5-bis(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
  • 4-(trifluoromethyl)phenylhydrazine

Uniqueness

N-(prop-2-en-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide is unique due to the presence of both an allyl group and a trifluoromethylphenyl group on the piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H18F3N3S

Molecular Weight

329.4g/mol

IUPAC Name

N-prop-2-enyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

InChI

InChI=1S/C15H18F3N3S/c1-2-6-19-14(22)21-9-7-20(8-10-21)13-5-3-4-12(11-13)15(16,17)18/h2-5,11H,1,6-10H2,(H,19,22)

InChI Key

DJBARJXKFZWMOY-UHFFFAOYSA-N

SMILES

C=CCNC(=S)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C=CCNC(=S)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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